molecular formula C11H14N2O2S B8764325 Methyl 4-(3-ethylthioureido)benzoate

Methyl 4-(3-ethylthioureido)benzoate

Cat. No.: B8764325
M. Wt: 238.31 g/mol
InChI Key: QGGJOJQYQXUGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(3-ethylthioureido)benzoate is a useful research compound. Its molecular formula is C11H14N2O2S and its molecular weight is 238.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

methyl 4-(ethylcarbamothioylamino)benzoate

InChI

InChI=1S/C11H14N2O2S/c1-3-12-11(16)13-9-6-4-8(5-7-9)10(14)15-2/h4-7H,3H2,1-2H3,(H2,12,13,16)

InChI Key

QGGJOJQYQXUGPT-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 4-aminobenzoate (2-2) (30.2 mg, 0.20 mmol) in anhydrous acetonitrile (0.4 mL) is added ethyl isothiocyanate (2-1) (17.52 μL, 0.20 mmol) and the reaction mixture is heated at 80° C. overnight. After cooling to room temperature, the mixture is poured into water (50 mL) and extracted with ethyl acetate (EtOAc) (3×50 mL). The combined organic layers are washed with brine and dried using MgSO4. The drying agents are removed by filtration and the solvent is removed under vacuum. The resulting residue is then purified by flash column chromatography (silica gel, EtOAc/hexane, 0%-40%) to provide methyl 4-(3-ethylthioureido)benzoate (2-3).
Quantity
30.2 mg
Type
reactant
Reaction Step One
Quantity
17.52 μL
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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